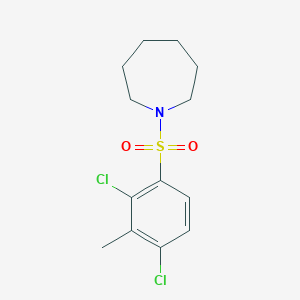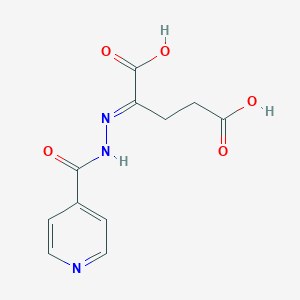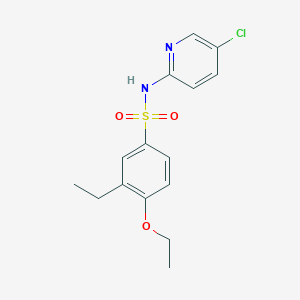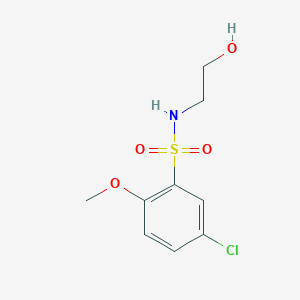![molecular formula C11H11BrN2O3S B224450 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)
1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole, also known as BAY 678, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole involves its binding to the ATP-binding site of CDK2 and GSK-3β. This binding inhibits the activity of these enzymes, leading to the modulation of various cellular processes. The exact mechanism of inhibition is not fully understood and requires further investigation.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to improve insulin sensitivity in diabetic mice. These effects are attributed to the inhibition of CDK2 and GSK-3β by this compound.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It has been reported to have good solubility in various solvents, making it easy to handle in experiments. However, there are also limitations to its use. It has been reported to have low stability in aqueous solutions, requiring careful handling and storage. It also has low bioavailability, which may limit its use in in vivo experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole. One direction is the investigation of its potential therapeutic applications in cancer and diabetes. Further studies are needed to elucidate the exact mechanism of inhibition of CDK2 and GSK-3β by this compound. Another direction is the development of more stable analogs of this compound that have improved bioavailability and pharmacokinetic properties. These analogs may have potential applications in in vivo experiments. Overall, the study of this compound has the potential to contribute to the development of new therapies for various diseases.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential therapeutic implications of this compound in diseases such as cancer and diabetes.
Synthesemethoden
The synthesis of 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole has been achieved using various methods. One such method involves the reaction of 5-bromo-2-ethoxybenzenesulfonyl chloride with pyrazole in the presence of a base such as potassium carbonate. Another method involves the reaction of 5-bromo-2-ethoxyphenylhydrazine with sulfonyl chloride in the presence of a base such as triethylamine. Both methods have been reported to yield the desired product in good to excellent yields.
Wissenschaftliche Forschungsanwendungen
1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole has been studied for its potential applications in scientific research. It has been reported to have inhibitory effects on various enzymes such as cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3β (GSK-3β). These enzymes are involved in various cellular processes such as cell cycle regulation and glycogen metabolism. Inhibition of these enzymes by this compound has been shown to have potential therapeutic implications in diseases such as cancer and diabetes.
Eigenschaften
Molekularformel |
C11H11BrN2O3S |
|---|---|
Molekulargewicht |
331.19 g/mol |
IUPAC-Name |
1-(5-bromo-2-ethoxyphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C11H11BrN2O3S/c1-2-17-10-5-4-9(12)8-11(10)18(15,16)14-7-3-6-13-14/h3-8H,2H2,1H3 |
InChI-Schlüssel |
AAFDFNQHPQHKOZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=CC=N2 |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]azepane](/img/structure/B224375.png)
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)






![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)

